molecular formula C7H3BrF4Zn B14887865 3-Fluoro-4-trifluoromethylphenylZinc bromide

3-Fluoro-4-trifluoromethylphenylZinc bromide

Cat. No.: B14887865
M. Wt: 308.4 g/mol
InChI Key: MKCWEBUSYIBVGJ-UHFFFAOYSA-M
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Description

3-Fluoro-4-trifluoromethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Fluoro-4-trifluoromethylphenylzinc bromide typically involves the reaction of 3-Fluoro-4-trifluoromethylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Fluoro-4-trifluoromethylbromobenzene+Zn3-Fluoro-4-trifluoromethylphenylzinc bromide\text{3-Fluoro-4-trifluoromethylbromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-Fluoro-4-trifluoromethylbromobenzene+Zn→3-Fluoro-4-trifluoromethylphenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-trifluoromethylphenylzinc bromide primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the organozinc moiety. It can also participate in coupling reactions, such as the Negishi coupling, which is widely used in forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a catalyst like palladium.

    Coupling Reactions: Reagents such as alkyl halides, aryl halides, and vinyl halides are used. The reaction conditions often involve the use of a palladium catalyst and a base like triethylamine.

Major Products

The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in various synthetic applications.

Scientific Research Applications

3-Fluoro-4-trifluoromethylphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-Fluoro-4-trifluoromethylphenylzinc bromide exerts its effects involves the transfer of the organozinc moiety to an electrophilic substrate. This transfer is facilitated by the presence of a catalyst, which activates the zinc-carbon bond, making it more reactive towards the electrophile. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Trifluoromethylphenylmagnesium bromide
  • 3-Fluoro-4-methoxyphenylmagnesium bromide
  • 4-Trifluoromethylphenylzinc chloride

Uniqueness

3-Fluoro-4-trifluoromethylphenylzinc bromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties to the compound. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C7H3BrF4Zn

Molecular Weight

308.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-(trifluoromethyl)benzene-5-ide

InChI

InChI=1S/C7H3F4.BrH.Zn/c8-6-4-2-1-3-5(6)7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

MKCWEBUSYIBVGJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)F)C(F)(F)F.[Zn+]Br

Origin of Product

United States

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